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Compound of Interest

Compound Name: Estradiol methyl ether

Cat. No.: B10827970

Get Quote

Executive Summary
Estradiol 3-methyl ether (3-Methoxyestradiol) is a synthetic steroid derivative and a prodrug of

the endogenous estrogen

-estradiol.[1] Characterized by the selective methylation of the phenolic hydroxyl group at the
C3 position, this modification significantly alters the molecule's pharmacokinetic profile,
enhancing oral bioavailability by mitigating first-pass hepatic metabolism.[2]

This guide provides a rigorous technical analysis of Estradiol 3-methyl ether, detailing its

physicochemical properties, selective synthesis protocols, analytical validation, and metabolic

pathways.

Physicochemical Profile
The fundamental chemical identity of Estradiol 3-methyl ether is defined by the substitution of

the C3 hydroxyl group with a methoxy group. This lipophilic modification changes the solubility

profile and metabolic stability compared to the parent estradiol.

Table 1: Chemical Specifications
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Property Specification

Chemical Name -Estradiol 3-methyl ether

Synonyms

3-Methoxyestradiol; 3-O-Methylestradiol;

1,3,5(10)-Estratrien-3,17

-diol 3-methyl ether

CAS Number 1035-77-4

Molecular Formula

C

H

O

Molecular Weight 286.41 g/mol

Exact Mass 286.1933 Da

Melting Point 120–122 °C (Polymorph dependent)

Solubility

Soluble in DMSO (>10 mg/mL), Ethanol,

Chloroform; Practically insoluble in water.[1][2]

[3][4][5][6]

pKa (C17-OH) ~16 (Aliphatic hydroxyl remains unsubstituted)

Synthesis & Manufacturing: Selective Methylation
Protocol
2.1 Mechanistic Logic
The synthesis relies on the significant acidity difference between the two hydroxyl groups on

the estradiol molecule.

C3-OH (Phenolic): pKa

9.8–10.4.

C17-OH (Aliphatic): pKa
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16–17.

Strategic Control: By using a mild base such as Potassium Carbonate (

), we can selectively deprotonate the C3 phenolic hydroxyl without affecting the C17 aliphatic
hydroxyl. This generates a phenoxide anion that acts as a nucleophile, attacking the
methylating agent (Methyl Iodide or Dimethyl Sulfate) via an S

2 mechanism. Stronger bases (e.g., Sodium Hydride) must be avoided to prevent C17
methylation.

2.2 Experimental Protocol
Note: All procedures must be performed in a fume hood due to the toxicity of methylating

agents.

Reagents:

-Estradiol (1.0 eq)

Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

Potassium Carbonate (

) (Anhydrous, 2.0 eq)

Solvent: Acetone (Dry) or DMF (Dimethylformamide)

Step-by-Step Methodology:

Solvation: Dissolve 1.0 g of

-Estradiol in 20 mL of anhydrous Acetone in a round-bottom flask.

Deprotonation: Add 1.0 g (approx 2 eq) of finely powdered anhydrous

. Stir the suspension vigorously at Room Temperature (RT) for 15 minutes to facilitate the
formation of the C3-phenoxide.

Alkylation: Dropwise add Methyl Iodide (0.28 mL, 1.2 eq) to the suspension.
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Critical Control: Do not add excess MeI rapidly to avoid side reactions.

Reaction: Reflux the mixture at 56°C (Acetone boiling point) for 4–6 hours. Monitor reaction

progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (

) should disappear, replaced by the less polar product (

).

Quenching: Cool the mixture to RT. Filter off the inorganic solids (

/KI).

Isolation: Evaporate the filtrate under reduced pressure. Dissolve the residue in Ethyl

Acetate and wash with water (

) and brine (

) to remove residual salts/DMF.

Purification: Recrystallize from Methanol/Water or purify via flash column chromatography

(Silica gel, 10-20% EtOAc in Hexanes) to yield Estradiol 3-methyl ether as a white crystalline

solid.

2.3 Synthesis Pathway Diagram
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Figure 1: Selective synthesis pathway utilizing pKa-directed alkylation to target the C3 phenolic

hydroxyl.
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Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

1. Proton NMR (

H-NMR, 400 MHz, CDCl

):

Diagnostic Signal: A sharp singlet at

3.78 ppm (3H) confirms the presence of the methoxy group (

).[7]

Aromatic Protons: Signals around

6.6 – 7.2 ppm corresponding to the A-ring protons.

C18 Methyl: Singlet at

0.79 ppm (3H).

2. Mass Spectrometry (ESI-MS):

Molecular Ion:

peak observed at m/z 287.2 or

at 309.2.

Fragmentation: Loss of methyl group may be observed in fragmentation patterns.

Pharmacology & Metabolic Fate[2]
4.1 Prodrug Mechanism
Estradiol 3-methyl ether functions primarily as a prodrug. The methyl ether at position 3

protects the steroid nucleus from rapid conjugation (glucuronidation/sulfation) in the

gastrointestinal tract and liver during first-pass metabolism.
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Upon entering systemic circulation, the molecule undergoes O-demethylation, mediated by

hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4), regenerating the active

hormone

-estradiol.

4.2 Metabolic Pathway Diagram
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Figure 2: Metabolic activation pathway illustrating the conversion of the prodrug to active

estradiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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